
tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted tetrahydroquinoline ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 7-chloro-1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted tetrahydroquinoline.
Substitution: Azido or thiol-substituted tetrahydroquinoline.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- tert-Butyl N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
Comparison: tert-Butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to the presence of the chloro substituent on the tetrahydroquinoline ring. This chloro group can significantly influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds without the chloro group, this compound may exhibit different pharmacological properties and chemical reactivity.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) |
Clave InChI |
JDVYZDULNLHBBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


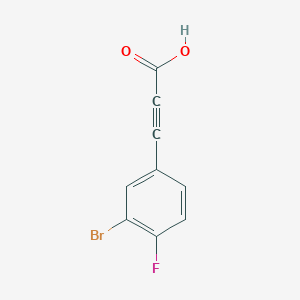


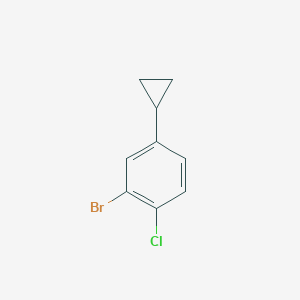
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
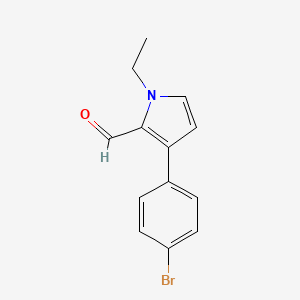

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
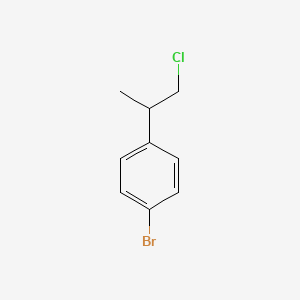
![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
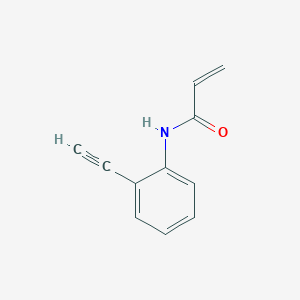
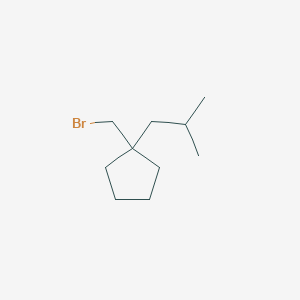
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
